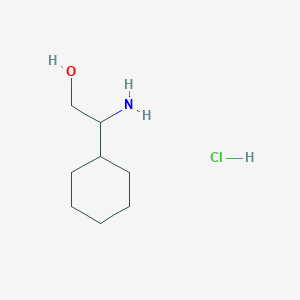

2-Amino-2-cyclohexylethan-1-ol hydrochloride

Description

Historical Context and Significance of β-Amino Alcohols

β-amino alcohols, characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms, have a rich history in organic chemistry. Their utility as versatile intermediates for the synthesis of a wide range of biologically active compounds and as chiral auxiliaries has been recognized for decades. Many naturally occurring and synthetic molecules with important pharmacological properties, such as certain antibiotics and β-blockers, contain the β-amino alcohol motif.

The significance of this class of compounds escalated with the advent of asymmetric synthesis. The ability of chiral β-amino alcohols to induce stereoselectivity in chemical reactions has made them indispensable in the preparation of enantiomerically pure substances, a critical requirement in the pharmaceutical industry. They are foundational in the synthesis of chiral ligands for metal-catalyzed reactions and have been employed as organocatalysts themselves.

Structural Features and Unique Chemical Reactivity of 2-Amino-2-cyclohexylethan-1-ol (B1282479) Hydrochloride

2-Amino-2-cyclohexylethan-1-ol hydrochloride is a chiral β-amino alcohol distinguished by the presence of a cyclohexyl group attached to the stereogenic center bearing the amino group. This structural feature is pivotal to its chemical behavior and utility in synthesis.

Key Structural Features:

Chirality: The presence of a stereocenter at the carbon atom bonded to both the amino and cyclohexyl groups allows for the existence of enantiomers, making it a valuable chiral building block.

Functional Groups: The vicinal amino and hydroxyl groups can act as nucleophiles and can also coordinate to metal centers, a property that is exploited in catalysis.

Cyclohexyl Group: The bulky and non-polar cyclohexyl group exerts a significant steric influence on the molecule's reactivity. This steric hindrance can enhance facial selectivity in reactions at or near the stereocenter, leading to high levels of stereocontrol.

The unique reactivity of this compound stems from the interplay of these features. The bulky cyclohexyl group can effectively shield one face of the molecule, directing the approach of reagents to the opposite face. This steric directing effect is a key factor in its successful application in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. For instance, the steric and electronic effects of the bulky cyclohexyl group in (S)-2-Amino-2-cyclohexylethanol HCl enhance stereoselectivity in catalytic reactions when compared to smaller analogs. nih.gov

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₈ClNO |

| Molecular Weight | 179.69 g/mol |

| Appearance | White to off-white solid |

| Chirality | Exists as (S) and (R) enantiomers |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a chiral building block and precursor in asymmetric synthesis. The principal research trajectories include:

Synthesis of Chiral Ligands and Catalysts: The vicinal amino and hydroxyl groups provide ideal handles for the construction of more complex chiral ligands. These ligands can then be coordinated with various transition metals to create catalysts for a wide range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The steric bulk of the cyclohexyl group is instrumental in creating a well-defined chiral environment around the metal center, which is essential for high enantioselectivity.

Asymmetric Synthesis of Bioactive Molecules: The compound serves as a versatile starting material for the synthesis of complex, enantiomerically pure molecules with potential biological activity. Its use as a chiral auxiliary can guide the stereochemical outcome of subsequent reactions. A notable application is in the synthesis of aziridines, which are important intermediates for the preparation of various bioactive compounds, including derivatives of pironetin. nih.gov The steric hindrance provided by the cyclohexyl group is advantageous in stabilizing transition states during aziridine (B145994) formation. nih.gov

The following table provides examples of the types of catalytic reactions where ligands derived from chiral amino alcohols find application, highlighting the yields and stereoselectivities that can be achieved.

| Substrate | Alkylating Agent | Yield (%) | Selectivity |

| Acetophenone | Benzyl (B1604629) alcohol | 86 | >99% α-alkylation |

| 1-Tetralone | Ethanol | 88 | 78–95% α-alkylation |

Data from a study on catalytic alkylation efficiency, illustrating the potential of such systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-cyclohexylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENLKJMHKAXHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-41-9 | |

| Record name | 2-amino-2-cyclohexylethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 2 Cyclohexylethan 1 Ol Hydrochloride

Established General Synthetic Strategies for 2-Amino-2-cyclohexylethan-1-ol (B1282479) Hydrochloride

Established methods for the synthesis of 2-Amino-2-cyclohexylethan-1-ol hydrochloride primarily revolve around the stereoselective reduction of chiral precursors, often derived from amino acids. These strategies provide reliable access to specific stereoisomers of the target compound.

Enantioselective Synthesis of (R)- and (S)-2-Amino-2-cyclohexylethan-1-ol Hydrochloride

The enantioselective synthesis of the (R)- and (S)-enantiomers of 2-Amino-2-cyclohexylethan-1-ol is crucial for their application in various fields of chemical research. A common and effective strategy involves the use of chiral starting materials derived from the chiral pool, such as amino acids.

One documented method for the synthesis of (S)-2-Amino-2-cyclohexylethan-1-ol begins with the corresponding chiral amino acid, L-(+)-2-cyclohexylglycine. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of the amino alcohol. The key transformation in this synthesis is the reduction of the carboxylic acid functionality of the amino acid to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically employed for this purpose.

The reaction proceeds by adding L-(+)-2-cyclohexylglycine to a suspension of lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The mixture is heated to drive the reaction to completion. Following the reduction, a careful workup procedure is necessary to quench the excess reducing agent and to isolate the product. This typically involves the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting (S)-2-amino-2-cyclohexylethanol can then be isolated and purified. The final step to obtain the hydrochloride salt involves treating the amino alcohol with hydrochloric acid.

Another established, more general approach for the synthesis of 2-amino-2-cyclohexylethanol involves the catalytic hydrogenation of the corresponding phenyl-substituted analogue, 2-amino-2-phenylethanol (B122105). In this method, the aromatic phenyl ring is reduced to a cyclohexyl ring. This hydrogenation is typically carried out using a suitable catalyst, such as rhodium or ruthenium on a solid support, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, and with the use of chiral ligands, this method can be adapted for enantioselective synthesis. This strategy is particularly useful as 2-amino-2-phenylethanol and its derivatives are readily available.

Table 1: Enantioselective Synthesis of (S)-2-Amino-2-cyclohexylethan-1-ol

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| L-(+)-2-Cyclohexylglycine | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | (S)-2-Amino-2-cyclohexylethan-1-ol |

Diastereoselective Synthetic Routes

While specific diastereoselective synthetic routes for this compound are not extensively detailed in readily available literature, the principles of diastereoselective synthesis are broadly applicable to this class of compounds. Diastereoselective strategies are employed when a molecule contains two or more stereocenters, and it is necessary to control the relative configuration of these centers.

For a molecule like 2-Amino-2-cyclohexylethan-1-ol, which has two chiral centers, diastereoselective synthesis would aim to produce a specific diastereomer (e.g., (1R,2R) or (1S,2S) vs. (1R,2S) or (1S,2R)). General approaches to achieve diastereoselectivity in the synthesis of β-amino alcohols often involve:

Substrate Control: Utilizing a chiral substrate where the existing stereocenter directs the formation of a new stereocenter. For instance, the reduction of a chiral α-amino ketone precursor would be influenced by the stereochemistry at the α-carbon, leading to the preferential formation of one diastereomer of the amino alcohol.

Reagent Control: Employing a chiral reagent that selectively reacts with a prochiral substrate to form one diastereomer over another. Chiral reducing agents are commonly used to achieve diastereoselective reduction of ketones.

Auxiliary Control: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Novel and Emerging Synthetic Approaches

While established methods provide reliable access to this compound, research into novel synthetic methodologies aims to improve efficiency, safety, and sustainability.

Continuous-Flow Synthesis Techniques for this compound

Continuous-flow synthesis has emerged as a powerful technology in modern organic chemistry, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. While specific applications of continuous-flow synthesis for this compound are not widely reported, the synthesis of chiral amino alcohols, in general, has been successfully adapted to flow chemistry.

A potential continuous-flow process for the synthesis of 2-Amino-2-cyclohexylethan-1-ol could involve the reduction of a suitable precursor, such as an ester or an amide of cyclohexylglycine, using a packed-bed reactor containing a solid-supported reducing agent. This setup would allow for the continuous feeding of the starting material and the collection of the product stream, minimizing manual handling and improving process control. The use of immobilized catalysts or reagents in flow reactors also simplifies product purification, as the reactive species are contained within the reactor bed.

Enzymatic reactions are also well-suited for continuous-flow systems. The synthesis of chiral amino alcohols using coupled enzyme-catalyzed reactions in a continuous-flow microreactor system has been demonstrated for other compounds. A similar biocatalytic approach could potentially be developed for 2-Amino-2-cyclohexylethan-1-ol, offering a green and highly selective synthetic route.

Catalytic Transformations in the Synthesis of this compound

Catalytic methods are at the forefront of modern synthetic chemistry due to their ability to promote reactions with high efficiency and selectivity, often under mild conditions and with low catalyst loadings. For the synthesis of this compound, several catalytic strategies can be envisioned.

Catalytic Asymmetric Reduction: The asymmetric reduction of a prochiral ketone, such as 2-amino-1-cyclohexylethanone, is a highly attractive route to enantiomerically enriched 2-Amino-2-cyclohexylethan-1-ol. This can be achieved using chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, in combination with chiral ligands. These catalysts can facilitate the transfer of hydrogen from a hydrogen source (e.g., H2 gas or isopropanol) to the ketone in a highly stereoselective manner.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. A biocatalytic process could be developed where a suitable ketoreductase is used to reduce 2-amino-1-cyclohexylethanone to a specific enantiomer of 2-Amino-2-cyclohexylethan-1-ol.

Catalytic Hydrogenation: As mentioned in the established strategies, the catalytic hydrogenation of 2-amino-2-phenylethanol to 2-amino-2-cyclohexylethanol is a viable route. Advances in catalyst design, including the development of more active and selective heterogeneous catalysts, can improve the efficiency and sustainability of this transformation. For instance, rhodium-molybdenum oxide supported on silica (B1680970) (Rh-MoOx/SiO2) has been shown to be an effective heterogeneous catalyst for the selective hydrogenation of amino acids to amino alcohols with complete retention of configuration.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling stereoselectivity. The formation of 2-Amino-2-cyclohexylethan-1-ol via the reduction of L-(+)-2-cyclohexylglycine with lithium aluminum hydride (LiAlH4) proceeds through a well-established pathway for the reduction of carboxylic acids and amides.

Initially, the acidic proton of the carboxylic acid group of cyclohexylglycine reacts with the hydride to generate hydrogen gas and a lithium carboxylate salt. Subsequently, the carbonyl group of the carboxylate is reduced by the aluminum hydride species. The mechanism involves the coordination of the carbonyl oxygen to the aluminum, followed by the transfer of a hydride ion to the carbonyl carbon. This process is repeated, ultimately leading to the formation of the primary alcohol after an aqueous workup.

When an amide is the starting material, the mechanism of LiAlH4 reduction is slightly different. The reaction begins with the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. The oxygen of this intermediate coordinates to the aluminum species. In a key step, the lone pair of electrons on the nitrogen assists in the elimination of the oxygen-aluminum moiety, forming a transient iminium ion. This iminium ion is then rapidly reduced by another equivalent of hydride to yield the final amine product. This mechanism explains why amides are reduced to amines, whereas esters and carboxylic acids are reduced to alcohols. The key difference lies in the superior ability of the nitrogen atom, compared to the oxygen atom in an ester, to stabilize the positive charge in the intermediate iminium ion, which facilitates the cleavage of the C-O bond.

Transition State Analysis in Stereoselective Synthesis

The stereochemical outcome of synthetic routes producing chiral 1,2-amino alcohols is determined by the energetics of diastereomeric transition states. In methods such as the asymmetric transfer hydrogenation of a precursor α-amino ketone, a chiral ruthenium catalyst is often employed. nih.gov The stereoselectivity arises from the specific coordination of the ketone to the metal center of the catalyst. The transition state model posits that the substrate approaches the chiral catalyst in a manner that minimizes steric repulsion between the bulky cyclohexyl group and the catalyst's ligands. This preferential orientation dictates the face of the carbonyl group to which the hydride is delivered, leading to the desired stereoisomer.

Another relevant synthetic strategy involves stereoselective rearrangement reactions. For instance, in related systems, nih.gov-Stevens rearrangements have been shown to proceed with high diastereoselectivity through a favored exo transition state to avoid steric clashes. nih.gov Applying this principle, the synthesis of 2-Amino-2-cyclohexylethan-1-ol precursors could be designed to exploit such energetically favorable, non-bonding interactions to ensure high stereocontrol.

Kinetic Studies of Synthetic Pathways

Kinetic analysis of the synthetic pathways leading to 2-Amino-2-cyclohexylethan-1-ol provides insight into reaction rates and mechanisms. One common synthetic route is the reduction of a corresponding N-protected amino acid or ester using powerful reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al or Vitride®). researchgate.net These reductions are typically very fast, with reaction completion often observed in minutes.

Furthermore, the reactivity of the amine in 2-Amino-2-cyclohexylethan-1-ol can be understood through kinetic studies of its derivatization, such as alkylation. Based on studies of structurally similar amines, the reaction of the primary amino group with alkylating agents is expected to be highly dependent on the nature of the electrophile. researchgate.net For example, alkylation with methyl iodide would likely proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In contrast, reaction with an electrophile that can form a stabilized carbocation, such as benzyl (B1604629) bromide, may exhibit characteristics of a unimolecular (SN1) pathway. researchgate.net

| Alkylating Agent | Expected Dominant Mechanism | Kinetic Profile |

| Methyl Iodide | SN2 | Second-order kinetics, rate dependent on concentrations of both amine and alkyl halide. |

| Benzyl Bromide | SN1 / SN2 Borderline | May show mixed kinetics; potential for a unimolecular pathway due to carbocation stability. |

| Isopropyl Bromide | SN2 | Second-order kinetics, but slower than methyl iodide due to increased steric hindrance. |

Derivatization Strategies for this compound

The presence of both a primary amine and a primary alcohol makes 2-Amino-2-cyclohexylethan-1-ol a highly valuable precursor for a diverse array of chemical structures. These functional groups can be selectively or simultaneously modified to generate a wide range of derivatives.

Functional Group Interconversions

The hydroxyl and amino groups of the title compound can be converted into various other functionalities, expanding its synthetic utility. nih.govresearchgate.netmdpi.com

The primary alcohol can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. vanderbilt.edu Direct conversion of the alcohol to a halide is also a common strategy; for example, treatment with thionyl chloride can yield the corresponding chloro-derivative. researchgate.net Computational studies on the reaction of β-amino alcohols with thionyl chloride indicate a mechanism that can be controlled to favor either substitution or the formation of cyclic intermediates. researchgate.net

The primary amine can undergo standard transformations such as alkylation or acylation. These interconversions are fundamental for incorporating the amino alcohol scaffold into larger molecules.

| Original Group | Reagent(s) | Resulting Group |

| Hydroxyl (-OH) | Thionyl Chloride (SOCl₂) | Chloro (-Cl) |

| Hydroxyl (-OH) | Tosyl Chloride (TsCl), Pyridine | Tosylate (-OTs) |

| Hydroxyl (-OH) | PPh₃, DEAD, NaN₃ (Mitsunobu) | Azide (-N₃) |

| Amino (-NH₂) | Acyl Chloride (R-COCl) | Amide (-NHCOR) |

| Amino (-NH₂) | Alkyl Halide (R'-X) | Secondary/Tertiary Amine (-NHR', -NR'₂) |

Formation of Chiral Amides and Esters

The chirality of 2-Amino-2-cyclohexylethan-1-ol makes it an excellent substrate for the synthesis of new chiral compounds through the formation of amides and esters. The amino group can be readily acylated by reacting with a chiral carboxylic acid or its activated derivative (e.g., an acyl chloride) to form a diastereomeric amide. This reaction is a cornerstone of peptide synthesis. researchgate.net

Similarly, the hydroxyl group can be esterified. This can be achieved through reaction with a chiral carboxylic acid, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or by reaction with a chiral acyl chloride. These derivatization reactions are not only useful for building molecular complexity but can also be employed as a method for the resolution of racemic acids or alcohols. The resulting diastereomeric esters or amides can often be separated chromatographically.

Synthesis of Complex Scaffolds Utilizing this compound as a Precursor

As a bifunctional chiral building block, this compound is a key starting material for the synthesis of complex molecular scaffolds, particularly heterocyclic systems and chiral ligands. nih.govresearchgate.net

The 1,2-amino alcohol motif is ideally suited for the construction of N,O-heterocycles. For instance, reaction with phosgene (B1210022) or a phosgene equivalent such as carbonyldiimidazole (CDI) leads to the formation of a five-membered cyclic carbamate, known as an oxazolidinone. nih.govnih.gov Oxazolidinone rings are present in several classes of antibiotics. This compound also serves as a precursor for other important bioactive molecules, including β-lactones and aziridines.

Furthermore, the defined stereochemistry of the molecule makes it an attractive precursor for the development of chiral ligands used in asymmetric catalysis. By modifying the amino and hydroxyl groups, bidentate ligands can be synthesized that coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a chemical reaction.

| Precursor | Reagent(s) | Resulting Scaffold Type |

| 2-Amino-2-cyclohexylethan-1-ol | Carbonyldiimidazole (CDI) | Oxazolidinone |

| 2-Amino-2-cyclohexylethan-1-ol | (N-protected), TsCl, then base | Aziridine (B145994) |

| 2-Amino-2-cyclohexylethan-1-ol | Various multi-step sequences | Chiral Ligand |

| 2-Amino-2-cyclohexylethan-1-ol | Various multi-step sequences | β-Lactone |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of 2-Amino-2-cyclohexylethan-1-ol (B1282479) Hydrochloride and Its Complexes

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, providing unequivocal proof of molecular structure, stereochemistry, and the intricate network of intermolecular interactions.

While a specific crystal structure for 2-Amino-2-cyclohexylethan-1-ol hydrochloride is not publicly available, the analysis of related amino alcohol hydrochloride salts provides a robust framework for predicting its solid-state behavior. The crystal packing of such compounds is predominantly governed by a network of hydrogen bonds and van der Waals forces. nih.govmdpi.com

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical salts, including hydrochlorides. researchgate.netnih.gov Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For this compound, the existence of polymorphs is plausible.

The conformational flexibility of the cyclohexyl ring and the ethanolamine (B43304) side chain can lead to different molecular conformations being "frozen" in the crystal lattice, giving rise to conformational polymorphism. researchgate.net Additionally, variations in the hydrogen-bonding network can result in different packing arrangements, known as packing polymorphism. nih.gov The specific crystallization conditions, such as solvent, temperature, and cooling rate, would be critical in determining which polymorphic form is obtained. The identification and characterization of potential polymorphs are crucial for ensuring the consistency and quality of the solid form of the compound.

Solution-Phase Conformational Analysis of this compound

In solution, this compound is not static but exists as an equilibrium of different conformers. Understanding this conformational landscape is essential, as the predominant conformer in solution may differ from the solid-state structure and is more relevant to its behavior in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. nih.govauremn.org.br For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed insights into its structure and dynamics.

1D NMR Spectroscopy:

¹H NMR: The chemical shifts and coupling constants of the protons are highly sensitive to their local electronic environment and dihedral angles. The vicinal coupling constants (³J) between protons on adjacent carbons, particularly within the cyclohexyl ring and along the ethanolamine backbone, can be used to infer dihedral angles via the Karplus equation. nih.gov This allows for the determination of the preferred chair conformation of the cyclohexyl ring (with the bulky substituent likely in an equatorial position to minimize steric strain) and the rotameric preferences of the side chain.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the molecule. oxinst.com This is invaluable for assigning the complex proton signals of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å). nih.gov A 2D NOESY experiment reveals these spatial relationships, providing crucial information for determining the relative stereochemistry and the preferred conformation of the molecule in solution. For instance, NOEs between protons on the side chain and specific protons on the cyclohexyl ring can define the orientation of the side chain relative to the ring.

Table 2: Application of NMR Techniques for Conformational Analysis

| NMR Experiment |

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are particularly well-suited for studying chiral molecules like this compound. nih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. nih.gov

While the intrinsic chromophores of this compound may not exhibit strong CD signals in accessible spectral regions, derivatization with a chromophoric agent can be employed. Alternatively, the use of metal complexes as chiral probes can induce a CD signal upon coordination with the amino alcohol. researchgate.net By comparing the experimentally measured CD spectrum with that predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration (R or S) can be unambiguously determined. nih.gov Furthermore, changes in the CD spectrum with solvent or temperature can provide insights into conformational changes in solution.

Stereochemical Dynamics and Stereoisomerism of this compound

2-Amino-2-cyclohexylethan-1-ol possesses a stereocenter at the carbon atom bearing the amino and cyclohexyl groups. This gives rise to the existence of a pair of enantiomers: (R)-2-Amino-2-cyclohexylethan-1-ol and (S)-2-Amino-2-cyclohexylethan-1-ol. These enantiomers are non-superimposable mirror images and will have identical physical properties except for their interaction with other chiral entities and their effect on plane-polarized light.

The cyclohexane (B81311) ring itself is a source of conformational isomerism. In its most stable chair conformation, substituents can occupy either axial or equatorial positions. sci-hub.se For 2-Amino-2-cyclohexylethan-1-ol, the bulky cyclohexyl group attached to the stereocenter will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. libretexts.org The ethanolamine side chain will also have conformational flexibility due to rotation around the C-C and C-O single bonds.

Chirality Transfer Mechanisms

The asymmetric synthesis of 2-Amino-2-cyclohexylethan-1-ol is a key area of research, aiming to control the stereochemical outcome of the reaction to favor the formation of a specific enantiomer or diastereomer. Chirality transfer, the process by which chirality from a starting material or catalyst is passed on to the product molecule, is a fundamental concept in these synthetic strategies.

One of the primary methods for achieving chirality transfer in the synthesis of chiral 1,2-amino alcohols is through asymmetric hydrogenation of α-amino ketones. This approach utilizes chiral catalysts, often based on transition metals like iridium or rhodium, coordinated to chiral ligands. The chiral environment created by the catalyst directs the hydrogenation of the prochiral ketone, leading to the formation of the desired stereoisomer of the amino alcohol with high enantioselectivity. The specific geometry and electronic properties of the catalyst-ligand complex are crucial in determining the efficiency and direction of the chirality transfer.

Another significant mechanism involves the use of chiral auxiliaries . In this strategy, a chiral molecule is temporarily attached to the substrate to guide the stereochemical course of a subsequent reaction. For instance, a chiral auxiliary can be used to direct the diastereoselective reduction of a ketone precursor to 2-Amino-2-cyclohexylethan-1-ol. After the desired stereochemistry is established, the auxiliary is cleaved from the product molecule. The effectiveness of this method relies on the ability of the auxiliary to create a significant steric and/or electronic bias, forcing the reaction to proceed from a specific direction.

Furthermore, enzyme-catalyzed reactions offer a highly specific means of chirality transfer. Biocatalysts, such as lipases and oxidoreductases, can exhibit remarkable enantio- and regioselectivity in the synthesis of chiral amino alcohols. These enzymatic transformations often proceed under mild conditions and can provide access to enantiomerically pure products that are challenging to obtain through traditional chemical methods.

Interactive Data Table: Comparison of Chirality Transfer Methods in Amino Alcohol Synthesis

| Method | Catalyst/Auxiliary | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | >95% | High efficiency, catalytic nature | High cost of catalysts, sensitivity to reaction conditions |

| Chiral Auxiliaries | Evans auxiliaries, pseudoephedrine | >90% | Predictable stereochemical outcome | Stoichiometric use of auxiliary, additional protection/deprotection steps |

| Enzymatic Resolution | Lipases, Oxidoreductases | >99% | High selectivity, mild conditions | Substrate specificity, potential for low yields |

Diastereomeric Resolution Techniques

For racemic or diastereomeric mixtures of 2-Amino-2-cyclohexylethan-1-ol, resolution techniques are employed to separate the different stereoisomers. The most common and industrially viable method is diastereomeric salt formation . This technique leverages the principle that diastereomers have different physical properties, including solubility.

The process involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different crystal packing and intermolecular interactions, these salts exhibit different solubilities in a given solvent system. Through a process of fractional crystallization , the less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its separation by filtration. The more soluble diastereomer remains in the mother liquor.

Commonly used chiral resolving agents for the resolution of amino alcohols include derivatives of tartaric acid, such as dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid, as well as mandelic acid and camphorsulfonic acid. The choice of resolving agent and solvent is critical and often determined empirically to achieve the most efficient separation.

After separation, the desired enantiomer of 2-Amino-2-cyclohexylethan-1-ol is recovered from the diastereomeric salt by treatment with a base to neutralize the chiral acid. The resolving agent can often be recovered and recycled, making the process more economical.

The efficiency of a diastereomeric resolution is typically evaluated by the yield of the desired enantiomer and its enantiomeric excess (ee), which is a measure of its purity.

Interactive Data Table: Diastereomeric Resolution of Amino Alcohols via Salt Formation

| Chiral Resolving Agent | Typical Solvent System | Yield of Desired Enantiomer | Enantiomeric Excess (ee) Achieved |

| Dibenzoyl-D-tartaric acid | Methanol/Water | 40-50% | >98% |

| Di-p-toluoyl-D-tartaric acid | Ethanol | 35-45% | >99% |

| (R)-Mandelic acid | Isopropanol | 40-55% | >97% |

| (1S)-(+)-10-Camphorsulfonic acid | Acetone/Water | 30-40% | >98% |

It is important to note that while the provided data represents typical values for the resolution of amino alcohols, the specific conditions and outcomes for this compound would require dedicated experimental investigation and optimization.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) on 2-Amino-2-cyclohexylethan-1-ol (B1282479) Hydrochloride

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules. unibs.itcnr.it DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size to predict various properties from first principles. nih.govresearchgate.net

Prediction of Molecular Geometry and Electronic Structure

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. researchgate.netstackexchange.com This process iteratively adjusts atomic positions to minimize the total electronic energy, yielding precise predictions of bond lengths, bond angles, and dihedral angles. umass.edu For 2-Amino-2-cyclohexylethan-1-ol hydrochloride, key parameters would include the C-C, C-N, C-O, and N-H bond lengths, the angles within the cyclohexane (B81311) ring, and the rotational orientation of the aminoethanol side chain relative to the ring.

Once the geometry is optimized, the electronic structure can be analyzed. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscirp.org The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally suggests higher reactivity. DFT calculations can also map the molecular electrostatic potential (MEP), which indicates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. unibs.it While DFT is a powerful tool, it's known that some functionals may not accurately predict absolute orbital energies, though energy differences are often more reliable. stackexchange.comacs.org

Table 1: Hypothetical DFT-Calculated Properties for 2-Amino-2-cyclohexylethan-1-ol Cation This table presents illustrative data that would be expected from a DFT calculation (e.g., at the B3LYP/6-31G level) and does not represent published experimental or computational results.*

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | ~ +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 8.7 eV | Indicates chemical reactivity and stability. irjweb.com |

| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule. |

| Charge on N atom | ~ -0.6 e | Indicates a partial negative charge, a site for potential protonation or hydrogen bonding. |

| Charge on O atom | ~ -0.7 e | Indicates a partial negative charge, a site for hydrogen bonding. |

Conformational Energy Landscapes

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. The conformational energy landscape is a map of the potential energy of a molecule as a function of its rotatable bonds. researchgate.net For this compound, the key degrees of freedom include the chair-boat interconversion of the cyclohexane ring and the rotation around the C-C bonds of the aminoethanol side chain.

DFT calculations can be used to construct this landscape by systematically rotating specific bonds and calculating the energy at each step. arxiv.orgrsc.org This analysis reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net Such studies are vital for understanding how the molecule's shape influences its interactions and properties. ohio-state.edunih.gov The presence of the hydrochloride salt means the amino group will be protonated (-NH3+), which would significantly influence the conformational preferences through intramolecular hydrogen bonding with the hydroxyl group.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. wustl.edu By solving Newton's equations of motion for a system of interacting particles, MD can simulate how a molecule like this compound behaves in different environments. fiveable.me

Interactions with Solvents and Other Chemical Species

MD simulations are particularly well-suited for studying solute-solvent interactions. nih.gov To simulate this compound in an aqueous environment, the molecule would be placed in a simulation box filled with explicit water molecules (e.g., TIP3P or SPC/E models). github.iotu-darmstadt.de The simulation would track the trajectory of every atom, revealing how water molecules arrange themselves around the solute. unibs.ityoutube.com

Key insights would include the formation and lifetime of hydrogen bonds between the protonated amine (-NH3+), the hydroxyl group (-OH), and surrounding water molecules. The simulation would also show how the chloride counter-ion (Cl-) is solvated and its proximity to the protonated amine. mdpi.comresearchgate.net Such simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom. researchgate.net This provides a detailed picture of the solvation shell and helps explain the compound's solubility. nih.govmdpi.com

Dynamic Behavior in Chemical Reactions

While classical MD simulations using standard force fields cannot model the breaking and forming of chemical bonds, they are instrumental in studying the preliminary stages of a chemical reaction. fiveable.menih.gov For example, MD can simulate the diffusion of this compound towards a reaction partner, the conformational changes that occur upon approach, and the role of the solvent in mediating this interaction. rsc.org

For reactions to be explicitly modeled, more advanced techniques are required. Reactive force fields (like ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods can be employed. stackexchange.com In a QM/MM simulation, the reacting core of the system is treated with quantum mechanics (which can handle bond changes), while the surrounding environment (solvent, etc.) is treated with classical molecular mechanics, providing a computationally feasible way to simulate a reaction in a complex environment. nih.gov

Computational Design and Modeling of Derivatives and Complexes

The insights gained from quantum chemical calculations and molecular dynamics simulations serve as a foundation for the computational design of new molecules. nih.govspringernature.com This process, often part of computer-aided drug design (CADD), uses computational models to predict the properties of hypothetical molecules before they are synthesized. mdpi.comnih.gov

By starting with the computed structure of this compound, derivatives can be designed in silico. For example, one could model the effect of adding substituents to the cyclohexane ring or modifying the length of the ethanolamine (B43304) side chain. Quantum chemical calculations could then predict how these changes affect the electronic structure, stability, and reactivity of the new derivative. substack.comresearchgate.net

Furthermore, molecular docking, a technique often combined with MD, could be used to model how this compound or its derivatives might bind to a biological target, such as an enzyme or receptor. The simulation would predict the preferred binding pose and estimate the binding affinity. This information is invaluable for rationally designing derivatives with enhanced biological activity or other desirable properties. profacgen.comnih.gov

Structure-Reactivity Relationship Predictions

The chemical reactivity of this compound is intrinsically linked to its three-dimensional structure. Computational chemistry provides a powerful toolkit to elucidate these relationships through methods like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations.

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound, a QSAR study would involve compiling a dataset of structurally similar amino alcohols with known reactivity data. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 1: Exemplary Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Potential Influence on Reactivity |

|---|---|---|

| Constitutional | Molecular Weight | Can affect transport properties and steric hindrance. |

| Topological | Wiener Index | Relates to molecular branching and surface area. |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and accessibility of reactive sites. |

| Quantum-Chemical | HOMO-LUMO Energy Gap | A smaller gap often suggests higher reactivity. |

| Quantum-Chemical | Mulliken Atomic Charges | Indicates the distribution of electron density and potential sites for nucleophilic or electrophilic attack. |

By applying statistical methods such as multiple linear regression or machine learning algorithms, a predictive model can be built. Such a model could predict the reactivity of this compound in various chemical transformations, such as its efficacy as a chiral auxiliary or its potential as a precursor in organic synthesis. For instance, studies on cyclohexane derivatives have successfully used descriptors like dielectric energy and spatial conformation to predict their inhibitory activity against certain enzymes. benthamdirect.com A similar approach could be applied to a series of amino alcohols including the title compound to predict their reactivity.

DFT calculations offer a more detailed, quantum-mechanical perspective on the structure-reactivity relationship. By solving the Schrödinger equation for the molecule, DFT can provide accurate geometries, electronic structures, and vibrational frequencies. For this compound, DFT could be used to:

Optimize the molecular geometry: Determining the most stable conformation of the molecule, which is crucial for understanding how it interacts with other molecules.

Calculate the HOMO and LUMO energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons, respectively. The energy gap between them is a good indicator of chemical reactivity.

Map the electrostatic potential: This visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how the amino and hydroxyl groups will behave in a reaction.

Theoretical calculations on similar molecules, such as 2-(2-hydroxy-benzylidene)-cyclohexanone, have demonstrated a strong correlation between DFT-calculated vibrational and absorption spectra and experimental data, validating the predictive power of this method. lew.roresearchgate.net

Virtual Screening for Novel Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. nih.govopenmedicinalchemistryjournal.com Given the chiral nature of this compound, it represents a valuable scaffold for the design of new therapeutic agents.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. A library of compounds, including this compound and its derivatives, would be docked into the active site of the target protein. A scoring function is then used to estimate the binding affinity of each compound. A high score suggests a potential "hit" that warrants further experimental investigation. The cyclohexyl group in drug candidates can offer advantages by providing a three-dimensional structure that can create more contact points with a target protein. pharmablock.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach relies on the knowledge of other molecules that are known to bind to the target. A model, known as a pharmacophore, is constructed based on the common structural features of these active ligands. This pharmacophore model represents the essential steric and electronic features necessary for biological activity. A compound library is then screened to identify molecules that match the pharmacophore model.

Table 2: Hypothetical Virtual Screening Cascade for this compound Derivatives

| Screening Stage | Method | Purpose | Hypothetical Target |

|---|---|---|---|

| 1. Library Preparation | Chemical enumeration | Generate a virtual library of diverse derivatives of the lead compound. | - |

| 2. Initial Filtering | Lipinski's Rule of Five | Remove compounds with poor drug-like properties. | - |

| 3. Pharmacophore Screening | 3D Pharmacophore Model | Identify compounds with the correct spatial arrangement of key features. | Aminopeptidase (B13392206) N |

| 4. Molecular Docking | SBVS | Predict binding mode and affinity in the target's active site. | Aminopeptidase N |

| 5. Hit Selection | Scoring and visual inspection | Prioritize the most promising candidates for synthesis and biological testing. | - |

The application of virtual screening has been successful in identifying novel inhibitors for various enzymes. For instance, a virtual screening campaign led to the discovery of new potent aminopeptidase N (APN) inhibitors. nih.gov A similar strategy could be employed to explore the potential of this compound as a scaffold for developing inhibitors of other metalloproteases or enzymes where a chiral amino alcohol moiety could be beneficial for binding. The development of diverse libraries of chiral fragments derived from amino alcohols is a key strategy in fragment-based lead discovery. nih.gov

Applications of 2 Amino 2 Cyclohexylethan 1 Ol Hydrochloride in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2-amino-2-cyclohexylethan-1-ol (B1282479) hydrochloride makes it an excellent starting material for the synthesis of other enantiomerically pure compounds. westlake.edu.cn As a chiral building block, it provides a pre-existing stereocenter that can be incorporated into larger, more complex molecules, thereby controlling their three-dimensional structure.

Enantioselective Organocatalysis

While direct applications of 2-amino-2-cyclohexylethan-1-ol hydrochloride as an organocatalyst are not extensively documented, its structural motif is a cornerstone in the design of various organocatalysts. Chiral β-amino alcohols are known to be effective catalysts in a range of asymmetric transformations. westlake.edu.cnnih.gov They can activate substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions, to induce stereoselectivity. For instance, proline-catalyzed direct asymmetric aldol (B89426) reactions between ketones and aldehydes have been shown to construct tetrasubstituted carbon centers with excellent stereoselectivity. nih.gov Given the structural similarities, derivatives of 2-amino-2-cyclohexylethan-1-ol could potentially be employed in similar organocatalytic reactions, such as aldol and Mannich reactions, to produce chiral products.

Precursor for Stereodefined Heterocycles and Complex Organic Molecules

This compound is a valuable precursor for the synthesis of stereodefined heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govnih.gov The amino and hydroxyl groups can be readily manipulated to form various heterocyclic rings.

One common application is in the synthesis of oxazolidinones and oxazolidines . These heterocycles can be formed through the cyclization of the amino alcohol with reagents like phosgene (B1210022) derivatives or carbonates. nih.govrsc.orgresearchgate.net Chiral oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis. nih.gov

Furthermore, this amino alcohol can serve as a starting material for the synthesis of substituted piperidines . The piperidine (B6355638) ring is a ubiquitous feature in many alkaloids and synthetic drugs. mdma.chorganic-chemistry.orgwhiterose.ac.ukdtic.mil Synthetic strategies may involve the transformation of the amino alcohol into a suitable intermediate that can undergo intramolecular cyclization to form the six-membered ring. organic-chemistry.org For example, amino alcohols can be converted to intermediates that, upon reaction with diols or other bifunctional molecules, can lead to the formation of piperidine derivatives. organic-chemistry.org

The versatility of 2-amino-2-cyclohexylethan-1-ol as a building block is highlighted by its use in the synthesis of complex molecules. For instance, chiral amino alcohols are key components in the synthesis of various pharmaceutical agents. nih.govnih.gov

Utilization as a Chiral Auxiliary and Ligand in Catalysis

The ability of this compound to coordinate with metal centers makes it a valuable component in the design of chiral ligands for asymmetric catalysis. westlake.edu.cnorganic-chemistry.org The resulting metal complexes can catalyze a wide range of chemical transformations with high enantioselectivity.

Transition Metal Catalysis (e.g., Rhodium, Nickel, Ruthenium, Copper, Zinc)

Ligands derived from chiral amino alcohols, including structures analogous to 2-amino-2-cyclohexylethan-1-ol, have been successfully employed in catalysis with a variety of transition metals.

Rhodium: Chiral rhodium complexes are widely used in asymmetric hydrogenation and hydroformylation reactions. acs.orgacs.org Ligands derived from amino alcohols can create a chiral environment around the rhodium center, leading to the preferential formation of one enantiomer of the product. acs.org

Nickel: Nickel-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be rendered asymmetric by using chiral ligands. Amino alcohols have been shown to be effective ligands for nickel-catalyzed couplings of unactivated alkyl halides. researchgate.netacs.org

Ruthenium: Ruthenium complexes bearing chiral amino alcohol ligands are highly effective catalysts for asymmetric transfer hydrogenation of ketones and imines. mdpi.com These reactions provide a valuable route to chiral alcohols and amines.

Copper: Copper-catalyzed reactions, such as asymmetric Henry reactions and conjugate additions, often utilize chiral amino alcohol-based ligands to achieve high enantioselectivity. frontiersin.org

Zinc: Chiral amino alcohols are effective ligands in zinc-catalyzed enantioselective additions of organozinc reagents to aldehydes and ketones. acs.orgresearchgate.netrsc.orgacs.org

Below is a table summarizing selected applications of chiral amino alcohol ligands in transition metal catalysis.

| Metal | Reaction Type | Substrate Example | Ligand Type | Enantiomeric Excess (ee) |

| Ruthenium | Asymmetric Transfer Hydrogenation | N-Phosphinyl Ketimines | (1S,2R)-1-amino-2-indanol | Up to 82% |

| Nickel | Suzuki Cross-Coupling | Secondary Alkyl Halides | trans-2-aminocyclohexanol | Good yields |

| Copper | Asymmetric Henry Reaction | Aromatic Aldehydes | Aminopinane-derived | Up to 76% |

| Zinc | Diethylzinc (B1219324) Addition | Benzaldehyde | Cyclopropane-based amino alcohol | Up to 97% |

Ligand Design for Asymmetric Transformations (e.g., Hydrogenation, Hydroformylation, Cross-Coupling)

The design of the chiral ligand is crucial for achieving high stereoselectivity in asymmetric catalysis. The structure of 2-amino-2-cyclohexylethan-1-ol provides a rigid scaffold that can be modified to fine-tune the steric and electronic properties of the resulting ligand.

Asymmetric Hydrogenation: Chiral ligands derived from amino alcohols are extensively used in the asymmetric hydrogenation of prochiral olefins, ketones, and imines. nih.gov The ligand coordinates to the metal center (e.g., rhodium, ruthenium, or iridium) and directs the approach of the substrate, leading to the selective formation of one enantiomer.

Asymmetric Hydroformylation: This reaction introduces a formyl group and a hydrogen atom across a double bond. Chiral ligands are used to control the regioselectivity (linear vs. branched aldehyde) and the enantioselectivity of the branched product. acs.orgnih.govrsc.org While direct use of 2-amino-2-cyclohexylethan-1-ol based ligands is not widely reported, the general principles of using chiral ligands apply. nih.gov

Asymmetric Cross-Coupling: In reactions like the Suzuki, Heck, and Negishi couplings, chiral ligands are employed to create stereogenic centers. organic-chemistry.org Chiral amino alcohol-based ligands have shown promise in nickel-catalyzed asymmetric cross-coupling reactions. researchgate.net

The following table provides examples of asymmetric transformations catalyzed by transition metals with chiral amino alcohol-based ligands.

| Transformation | Metal Catalyst | Ligand Type | Substrate | Product | Enantioselectivity |

| Transfer Hydrogenation | Ruthenium | Chiral β-amino alcohol | Ketone | Chiral alcohol | High |

| Cross-Coupling | Chromium | Chiral amino alcohol derivative | Aldehyde and Imine | Chiral β-amino alcohol | High |

| Hydroformylation | Rhodium | Chiral scaffolding ligand | Allylic amine | β-amino-aldehyde | Up to 93% ee |

Contribution to Novel Material Development

While the primary applications of this compound are in asymmetric synthesis and catalysis, its chiral nature also makes it a potential building block for the development of novel materials with unique properties. The incorporation of chiral units into polymers and other materials can lead to properties such as chiroptical activity, the ability to recognize other chiral molecules, and applications in enantioselective separations. utwente.nl

Chiral amino alcohols can be incorporated into polymer backbones or used as pendant groups to create chiral polymers . nih.gov These polymers can have applications in areas such as chiral chromatography, where they can be used as the stationary phase to separate enantiomers, and as chiral sensors. Although specific examples utilizing this compound in material science are not abundant in the literature, the principles of using chiral monomers to impart chirality to macromolecules are well-established.

Polymer Chemistry Applications

This compound possesses two reactive functional groups, a primary amine (-NH2) and a primary hydroxyl (-OH) group, making it a viable candidate as a monomeric building block in polymer chemistry. These functional groups allow for its participation in various step-growth polymerization reactions to form a range of polymers, including polyamides, polyurethanes, and polyesters, by reacting with appropriate co-monomers. The presence of the bulky cyclohexyl group attached to the stereocenter of the molecule is anticipated to impart unique properties to the resulting polymers, such as increased rigidity, thermal stability, and altered solubility characteristics.

Theoretically, the primary amine group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. This reaction would proceed through the formation of an amide linkage. Similarly, the hydroxyl group can undergo esterification with dicarboxylic acids to produce polyesters. Furthermore, the reaction of the hydroxyl group with diisocyanates would yield polyurethanes, a versatile class of polymers with a wide range of applications.

The chiral nature of 2-Amino-2-cyclohexylethan-1-ol could be exploited to synthesize chiral polymers. mdpi.com Such polymers are of significant interest for applications in chiral chromatography, asymmetric catalysis, and as specialized optical materials. mdpi.com The incorporation of this chiral monomer into a polymer backbone could induce a specific helical conformation or create chiral recognition sites.

While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the fundamental principles of polymer chemistry suggest its potential utility in creating novel polymeric materials. The properties of these hypothetical polymers would be influenced by factors such as the choice of co-monomer, the polymerization conditions, and the stereochemistry of the 2-Amino-2-cyclohexylethan-1-ol monomer.

Table 1: Potential Polymerization Reactions Involving 2-Amino-2-cyclohexylethan-1-ol

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyamide | Dicarboxylic acid / Diacyl chloride | Amide | Enhanced thermal stability, specific solubility |

| Polyester | Dicarboxylic acid | Ester | Increased rigidity, potential for biodegradability |

| Polyurethane | Diisocyanate | Urethane | Versatile mechanical properties, potential for elastomeric behavior |

Supramolecular Assemblies and Co-crystals

The molecular structure of 2-Amino-2-cyclohexylethan-1-ol, featuring both hydrogen bond donor (amine and hydroxyl groups) and acceptor (the nitrogen and oxygen atoms) sites, makes it a promising candidate for the construction of supramolecular assemblies and co-crystals. nih.gov Crystal engineering principles suggest that the presence of these functional groups can facilitate the formation of robust and directional hydrogen bonds, which are fundamental to the self-assembly of molecules into well-defined, ordered structures. mdpi.com

The hydrochloride salt form of the compound introduces a chloride ion, which can also participate in the hydrogen bonding network, further stabilizing the crystal structure. The study of amino acid hydrochlorides has shown their impact on the formation of biomimetic composites, indicating the importance of the hydrochloride form in directing intermolecular interactions. researchgate.net

Furthermore, derivatives of amino alcohols have been shown to act as low-molecular-weight gelators, capable of forming supramolecular gels in various solvents. nih.govsemanticscholar.org This self-assembly process is driven by non-covalent interactions, primarily hydrogen bonding and van der Waals forces, leading to the formation of fibrous networks that entrap the solvent. The amphiphilic nature of molecules containing both polar (amine, hydroxyl) and non-polar (cyclohexyl) moieties can facilitate such self-assembly in appropriate solvent systems.

Table 2: Potential Supramolecular Interactions of 2-Amino-2-cyclohexylethan-1-ol

| Interacting Functional Group | Potential Hydrogen Bonding Motif | Role in Supramolecular Assembly |

| Primary Amine (-NH2) | N-H···O, N-H···N, N-H···Cl | Donor |

| Hydroxyl (-OH) | O-H···O, O-H···N, O-H···Cl | Donor |

| Nitrogen Atom | N···H-O, N···H-N | Acceptor |

| Oxygen Atom | O···H-O, O···H-N | Acceptor |

| Chloride Ion (Cl-) | Cl···H-N, Cl···H-O | Acceptor |

Advanced Analytical Characterization Techniques for Research on 2 Amino 2 Cyclohexylethan 1 Ol Hydrochloride

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Complex Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for obtaining precise mass measurements, which aids in determining the elemental composition of 2-Amino-2-cyclohexylethan-1-ol (B1282479) hydrochloride and its potential metabolites or degradation products. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule, allowing for its detection by the mass spectrometer.

In mechanistic studies, HRMS can be employed to identify reaction intermediates and byproducts, providing a deeper understanding of transformation processes. For instance, in deamination reactions of similar amino alcohols, HRMS helps in tracking the formation of transient species. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer structural information, confirming the connectivity of the cyclohexyl, amino, and ethanol moieties. Isotope labeling studies, analyzed by HRMS, can further elucidate reaction pathways by tracking the position of specific atoms throughout a chemical transformation. One method uses deuterium-labeled and unlabelled chiral copper(II) complexes in ESI-MS to analyze free amino acids, a technique adaptable for amino alcohols. nih.govrsc.org

Table 1: Potential HRMS Applications for 2-Amino-2-cyclohexylethan-1-ol Hydrochloride

| Analytical Goal | HRMS Technique | Expected Information |

|---|---|---|

| Formula Confirmation | ESI-TOF, Orbitrap | High-accuracy mass measurement to confirm C8H18ClNO elemental composition. |

| Fragment Analysis | MS/MS (e.g., CID, HCD) | Structural confirmation through characteristic fragmentation of the cyclohexyl and aminoethanol groups. |

| Impurity Profiling | LC-HRMS | Detection and identification of process-related impurities or degradation products. |

| Mechanistic Studies | Isotope Labeling & HRMS | Elucidation of reaction pathways by tracking labeled atoms. |

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods are fundamental for the detailed structural and conformational analysis of this compound.

Multi-dimensional NMR Spectroscopy for Complex Mixtures and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for unambiguous structure elucidation. omicsonline.orgweebly.com While one-dimensional (1D) ¹H and ¹³C NMR provide basic structural information, multi-dimensional NMR techniques are essential for resolving complex spectra, especially in mixtures or when identifying transient intermediates. nih.govacs.org

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, establishing connectivity between adjacent protons in the cyclohexyl ring and the ethanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which can help determine the preferred conformation of the molecule in solution.

These techniques are particularly valuable for analyzing reaction mixtures, where signals from starting materials, products, and intermediates may overlap in 1D spectra. nih.govacs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments (Hypothetical)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Cyclohexyl CH | ~1.0-1.8 | ~25-40 | COSY within the ring; HMBC to C2' |

| C2' - CH(N) | ~3.0 | ~60 | COSY to CH₂OH and cyclohexyl CH; HSQC to C2'; HMBC to C1' |

| C1' - CH₂(OH) | ~3.5-3.7 | ~65 | COSY to CH(N); HSQC to C1' |

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering complementary information about its functional groups and conformation. sepscience.comphotothermal.commdpi.com

IR Spectroscopy: This technique is particularly sensitive to polar bonds and is used to identify key functional groups. photothermal.com For this compound, characteristic absorption bands would include O-H stretching (alcohol), N-H stretching (ammonium salt), and C-H stretching (cyclohexyl). Hydrogen bonding significantly influences the position and shape of the O-H and N-H bands.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides valuable information about the carbon skeleton, such as the vibrations of the cyclohexyl ring. sepscience.comaab-ir.ro It is particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer. aab-ir.ro The combination of IR and Raman spectra can provide a more complete picture of the molecule's vibrational behavior and conformational isomers. sepscience.comustc.edu.cnresearchgate.net

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch | 3200-3500 (broad) | IR |

| N-H Stretch (NH₃⁺) | 2800-3100 (broad) | IR |

| C-H Stretch (Aliphatic) | 2850-2960 | IR, Raman |

| N-H Bend (NH₃⁺) | 1500-1600 | IR |

| C-O Stretch | 1050-1150 | IR |

| Cyclohexyl Ring Modes | 800-1200 | Raman |

Chiral Separation and Purity Analysis Methodologies

As 2-Amino-2-cyclohexylethan-1-ol is a chiral compound, separating and quantifying its enantiomers is critical.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC and SFC are the predominant techniques for separating enantiomers. oup.comshimadzu.com Both methods rely on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times.

Chiral HPLC: A wide variety of CSPs, often based on polysaccharides like cellulose or amylose, are effective for separating amino alcohols. researchgate.netsigmaaldrich.com Method development involves screening different columns and mobile phases (normal-phase, reversed-phase, or polar organic) to achieve optimal resolution. windows.net Derivatization of the amino or alcohol group can sometimes enhance separation. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is increasingly favored for chiral separations due to its advantages of high speed, efficiency, and reduced use of organic solvents. researchgate.netchromatographyonline.com Using supercritical CO₂ as the main mobile phase component, SFC often provides unique selectivity compared to HPLC. researchgate.netchromatographyonline.com Polysaccharide-based CSPs are also widely used in SFC.

Table 4: Comparison of Chiral HPLC and SFC for Enantioseparation

| Feature | Chiral HPLC | Chiral SFC |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (Hexane, etc.) or Aqueous Buffers | Supercritical CO₂ |

| Speed | Slower | 3-5 times faster than HPLC chromatographyonline.com |

| Efficiency | Good to High | Very High |

| Solvent Consumption | High (Normal Phase) | Low |

| Selectivity | Broad range, well-established | Often complementary or superior to HPLC |

Enantiomeric Excess Determination Methods

Determining the enantiomeric excess (e.e.) is crucial for quality control. While chiral chromatography is the most direct method, other techniques can also be employed.

Chromatographic Integration: The most common method involves calculating the relative peak areas of the two enantiomers from a chiral HPLC or SFC chromatogram.

NMR Spectroscopy with Chiral Shift Reagents: Chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can be added to an NMR sample to induce a chemical shift difference between the signals of the two enantiomers. nih.gov This allows for the integration of the separated signals in the ¹H or ¹⁹F NMR spectrum to determine the e.e. acs.org This method is particularly useful when chromatographic separation is difficult.

Fluorescence-Based Assays: High-throughput methods based on fluorescence have been developed for determining the e.e. of chiral amines and amino alcohols. nih.govrsc.org These assays involve the formation of diastereomeric complexes with a chiral fluorescent probe, where each complex exhibits a distinct fluorescence intensity or wavelength, allowing for quantification. nih.gov

Future Research Directions and Perspectives

Exploration of Sustainable and Green Synthesis Routes for 2-Amino-2-cyclohexylethan-1-ol (B1282479) Hydrochloride

The future synthesis of 2-Amino-2-cyclohexylethan-1-ol hydrochloride will increasingly focus on environmentally benign and efficient methodologies. Traditional synthesis routes often rely on metal-hydride reducing agents like Lithium aluminium hydride, which are effective but pose challenges regarding cost, safety on a large scale, and waste disposal. jocpr.com Green chemistry principles are guiding the exploration of alternative, more sustainable pathways.

Biocatalytic and Chemoenzymatic Approaches: One of the most promising green avenues is the use of enzymes. Engineered amine dehydrogenases (AmDHs) have shown significant potential for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (>99% ee) and under mild conditions. frontiersin.orgnih.govacs.org This biocatalytic approach uses ammonia (B1221849) as an inexpensive amino donor and can be performed in whole E. coli cells, simplifying the process. frontiersin.orgnih.gov Future research will likely focus on identifying or engineering an AmDH specific for the synthesis of 2-Amino-2-cyclohexylethan-1-ol.

Chemoenzymatic strategies, which combine enzymatic reactions with chemical steps, offer another powerful route. For instance, the enzymatic resolution of a racemic mixture of a related compound, trans-2-(N,N-dialkylamino)cyclohexanol, has been achieved using lipases, demonstrating the potential for producing highly enantiomerically enriched aminocyclohexanols. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation is considered a green and efficient industrial method for producing amino alcohols. jocpr.com While it can require high pressure and temperature, ongoing research into novel catalysts, such as ruthenium-based systems, aims to improve efficiency under milder conditions. acs.orgchemicalbook.com Asymmetric transfer hydrogenation, which avoids the need for high-pressure hydrogen gas, represents an even safer and more operationally simple alternative. acs.org

The table below summarizes potential green synthesis strategies applicable to this compound.

| Synthesis Strategy | Key Advantages | Potential Challenges |

| Biocatalysis (Amine Dehydrogenase) | High enantioselectivity (>99% ee), mild reaction conditions, uses ammonia as amino donor, environmentally benign. frontiersin.orgnih.gov | Requires discovery or engineering of a specific enzyme, potential for substrate scope limitations. |

| Chemoenzymatic Resolution | Can produce high enantiomeric excess, combines the best of biocatalysis and chemical synthesis. researchgate.netnih.gov | May involve multiple steps, overall yield can be limited by the resolution step. |

| Asymmetric Catalytic Hydrogenation | Scalable, efficient, high atom economy. jocpr.com | Can require precious metal catalysts and high pressure/temperature, though milder options are being developed. acs.org |

Development of Next-Generation Chiral Catalysts and Ligands Derived from this compound

Chiral 1,2-amino alcohols are foundational components of many successful ligands and catalysts used in asymmetric synthesis. nih.govnih.gov 2-Amino-2-cyclohexylethan-1-ol, with its bulky cyclohexyl group, offers distinct steric properties compared to its widely used phenyl analogs (e.g., 2-amino-2-phenylethanol).

Research has already demonstrated that hydrogenating the phenyl rings of existing chiral amino alcohol ligands to cyclohexyl rings can significantly impact reactivity and enantioselectivity. polyu.edu.hk For example, catalysts derived from cyclohexyl-containing amino alcohols have shown superior enantioselectivity in the asymmetric conjugate addition of diethylzinc (B1219324) to enones compared to their phenyl counterparts. polyu.edu.hk

Future research will focus on several key areas:

Design of Novel Ligand Scaffolds: Incorporating the 2-amino-2-cyclohexylethan-1-ol motif into established ligand families like bisoxazolines (BOX) and phosphine-oxazolines (PHOX) could yield catalysts with unique steric and electronic properties. nih.gov

Metal Complex Catalysis: Exploring a wider range of transition metals to complex with ligands derived from this amino alcohol could unlock new types of asymmetric transformations. researchgate.net

Organocatalysis: The primary amine and alcohol functionalities make this compound an excellent starting point for developing novel hydrogen-bonding organocatalysts.

Comparative Performance Studies: Systematic studies are needed to compare the performance of catalysts derived from 2-Amino-2-cyclohexylethan-1-ol with other chiral amino alcohols across a broad spectrum of reactions, as shown in the conceptual table below.

| Asymmetric Reaction Type | Catalyst Derived from Phenyl Analog (% ee) | Catalyst Derived from Cyclohexyl Analog (% ee) |

| Ketone Reduction | High | Potentially Higher/Different Selectivity |

| Diethylzinc Addition | Moderate to High | High to Excellent polyu.edu.hk |

| Diels-Alder Reaction | High | To be investigated |

| Asymmetric Alkylation | Moderate to High | To be investigated |